REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][C:9]([CH2:10][CH2:11][CH:12]1[NH:13][C:14](=[O:17])[CH2:15][CH2:16]1)=[O:18].[CH3:19][O:20][c:21]1[cH:22][cH:23][c:24]([C:25](=[O:26])[Cl:27])[cH:28][cH:29]1.[CH3:30][CH2:31][N:32]([CH2:33][CH3:34])[CH2:35][CH3:36].[O:37]1[CH2:38][CH2:39][CH2:40][CH2:41]1>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][C:9]([CH2:10][CH2:11][CH:12]1[N:13]([C:25]([c:24]2[cH:23][cH:22][c:21]([O:20][CH3:19])[cH:29][cH:28]2)=[O:26])[C:14](=[O:17])[CH2:15][CH2:16]1)=[O:18]
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Name
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O=C1CCC(CCC(=O)OCc2ccccc2)N1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(CCC(=O)OCc2ccccc2)N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(=O)Cl)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COc1ccc(C(=O)N2C(=O)CCC2CCC(=O)OCc2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |